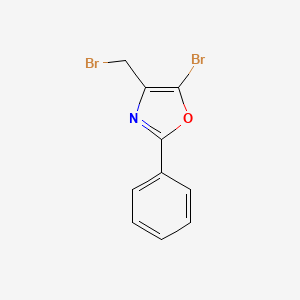

Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-

Description

BenchChem offers high-quality Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101085-25-0 |

|---|---|

Molecular Formula |

C10H7Br2NO |

Molecular Weight |

316.98 g/mol |

IUPAC Name |

5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C10H7Br2NO/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

DUPYWIOQNFWBMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr |

Origin of Product |

United States |

Free Radical Bromination Bromomethylation :the Second Step Involves the Bromination of the Methyl Group at the C4 Position. This Transformation is Achieved Using N Bromosuccinimide Nbs in the Presence of a Radical Initiator, Such As Light Hν or Peroxide, a Process Known As the Wohl Ziegler Reaction.wikipedia.orgchadsprep.comthis Reaction Proceeds Through a Free Radical Chain Mechanism:masterorganicchemistry.comchemistrysteps.com

Understanding Regioselectivity and Stereoselectivity in Lithiation and Cross-Coupling Reactions

The two bromine atoms in 5-bromo-4-(bromomethyl)-2-phenyloxazole exhibit different reactivities, which is key to achieving regioselectivity in subsequent reactions like lithiation and cross-coupling.

Regioselectivity in Lithiation: When the compound is treated with an organolithium reagent (e.g., n-BuLi) at low temperatures, a halogen-metal exchange occurs preferentially at the C5 position. The bromine atom on the sp²-hybridized carbon of the aromatic oxazole ring is significantly more reactive towards lithiation than the bromine on the sp³-hybridized carbon of the bromomethyl group. This selective lithiation generates a 5-lithio-4-(bromomethyl)-2-phenyloxazole intermediate, leaving the bromomethyl group intact. This process is a directed lithiation, where the initial position of the bromine atom dictates the site of metalation. researchgate.net

Regioselectivity in Cross-Coupling Reactions: This regioselective lithiation paves the way for controlled C-C bond formation. The resulting 5-lithiooxazole can be used in situ or converted to other organometallic reagents (e.g., boronic esters for Suzuki coupling) for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, would proceed via a catalytic cycle involving the 5-position of the oxazole. libretexts.orgwikipedia.org The generally accepted mechanism involves three main steps: libretexts.orgyonedalabs.com

Oxidative Addition: A Pd(0) catalyst inserts into the C5-Br bond, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

This ensures that new substituents are introduced exclusively at the C5 position, while the bromomethyl group at C4 remains available for subsequent nucleophilic substitution reactions. Stereoselectivity is generally not a factor in these specific cross-coupling reactions as no new chiral centers are typically formed.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Resulting C5-Substituted Product Structure |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(Bromomethyl)-2,5-diphenyloxazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-(Bromomethyl)-5-(4-methoxyphenyl)-2-phenyloxazole |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-(Bromomethyl)-2-phenyl-5-(thiophen-2-yl)oxazole |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(Bromomethyl)-2-phenyl-5-vinyloxazole |

Kinetic and Thermodynamic Aspects of Key Transformations

The outcomes of the reactions involving 5-bromo-4-(bromomethyl)-2-phenyloxazole are often governed by kinetic and thermodynamic principles.

Halogenation: The free-radical bromination of the 4-methyl group is under kinetic control. The reaction proceeds via the most stable radical intermediate, which is the benzylic-type radical. The stability of this radical lowers the activation energy for hydrogen abstraction from the methyl group compared to other positions, ensuring the reaction is both rapid and selective at that site. stackexchange.com

Lithiation: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to ensure kinetic control. libretexts.org At these temperatures, the faster reaction—halogen-metal exchange at the more reactive C5-Br bond—is dominant. If the temperature is allowed to rise, the highly reactive organolithium intermediate can become thermodynamically unstable, potentially leading to decomposition or side reactions, such as reaction with the bromomethyl group of another molecule. wikipedia.org Therefore, maintaining low temperatures is crucial for preventing the system from reaching a thermodynamic equilibrium that might favor undesired products. libretexts.orgyoutube.com

Characterization and Reactivity of Transient Intermediates

The reactions discussed proceed through short-lived, high-energy transient intermediates that dictate the course of the transformation.

Benzylic-type Radical: In the Wohl-Ziegler bromination, the key intermediate is the 4-(radical-methyl)-5-bromo-2-phenyloxazole. This radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent carbon and into the π-system of the oxazole ring. chempedia.infolibretexts.org This delocalization significantly lowers its energy, making it the selectively formed intermediate.

5-Lithiooxazole: The intermediate formed during lithiation is 5-lithio-4-(bromomethyl)-2-phenyloxazole. This is a powerful nucleophile and a strong base. Its reactivity is harnessed by immediately quenching it with an electrophile (like in cross-coupling precursors) at low temperatures to prevent decomposition or unwanted side reactions. researchgate.net

Organopalladium Intermediates: In Suzuki cross-coupling reactions, several transient organopalladium species are formed within the catalytic cycle. libretexts.orgillinois.edumt.com These include the initial oxidative addition product (an arylpalladium(II) halide), the transmetalation intermediate, and the final diarylpalladium(II) complex from which the product reductively eliminates. nih.govnih.gov These intermediates are typically square planar Pd(II) complexes and are too unstable to be isolated under normal conditions but can be studied using techniques like low-temperature rapid injection NMR spectroscopy. illinois.edu

Reactivity Profiles and Advanced Transformational Chemistry

Reactions Governed by the 4-(Bromomethyl) Group

The 4-(bromomethyl) group on the oxazole (B20620) ring is a primary site for a variety of chemical transformations, largely dictated by its susceptibility to nucleophilic attack and its potential for reductive or oxidative modifications.

Nucleophilic Displacement Reactions

The benzylic-like reactivity of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 4-position of the oxazole core.

A range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, can readily displace the bromide of the 4-(bromomethyl) group. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, reaction with various amines leads to the corresponding aminomethyl derivatives. Similarly, treatment with alkoxides or thioethers results in the formation of ether and thioether linkages, respectively. These transformations are foundational for creating libraries of analogues with diverse physicochemical properties.

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | N,N-Diethyl-1-(5-bromo-2-phenyl-1,3-oxazol-4-yl)methanamine |

| Alkoxide | Sodium methoxide | 5-Bromo-4-(methoxymethyl)-2-phenyl-1,3-oxazole |

| Thiolate | Sodium thiophenoxide | 5-Bromo-2-phenyl-4-[(phenylthio)methyl]-1,3-oxazole |

The displacement of the bromide is not limited to oxygen, nitrogen, and sulfur nucleophiles. Reaction with sodium azide, for example, provides a straightforward route to 4-(azidomethyl)-5-bromo-2-phenyl-oxazole. organic-chemistry.orgnih.govnih.gov This azido (B1232118) derivative is a valuable intermediate, amenable to "click chemistry" via Huisgen 1,3-dipolar cycloaddition or reduction to the corresponding aminomethyl compound. Other heteroatomic nucleophiles can also be employed to introduce a variety of functionalities.

| Reagent | Product Functional Group |

| Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Potassium Cyanide (KCN) | Cyanomethyl (-CH₂CN) |

| Sodium Iodide (NaI) | Iodomethyl (-CH₂I) |

The electrophilic nature of the 4-(bromomethyl) group facilitates the formation of new carbon-carbon bonds. This is particularly effective with soft, stabilized carbanions, such as those derived from malonic esters or β-ketoesters. In these reactions, the carbanion, typically generated in situ using a non-nucleophilic base like sodium hydride, attacks the bromomethyl group, displacing the bromide and elongating the carbon chain at the 4-position. This strategy is a powerful tool for the synthesis of more complex oxazole-containing molecules.

| Carbanion Source | Base | Resulting Structure |

| Diethyl malonate | Sodium hydride (NaH) | Diethyl 2-[(5-bromo-2-phenyl-1,3-oxazol-4-yl)methyl]propanedioate |

| Ethyl acetoacetate | Sodium ethoxide (NaOEt) | Ethyl 2-acetyl-3-(5-bromo-2-phenyl-1,3-oxazol-4-yl)propanoate |

Reductive and Oxidative Transformations of the Bromomethyl Moiety

Beyond nucleophilic displacement, the 4-(bromomethyl) group can undergo both reduction and oxidation, further expanding its synthetic utility.

Reductive dehalogenation of the bromomethyl group to a methyl group can be achieved through catalytic hydrogenation. researchgate.net This transformation is valuable when the ultimate target molecule requires a simple methyl substituent at the 4-position after the bromomethyl group has served its synthetic purpose. Care must be taken to control the reaction conditions to avoid reduction of the 5-bromo substituent or the phenyl ring.

Conversely, the bromomethyl group can be oxidized to an aldehyde. This is typically a two-step process involving initial conversion to a more easily oxidized intermediate, such as the corresponding hydroxymethyl or nitromethyl derivative. For instance, the related 4-(hydroxymethyl)oxazole can be oxidized to the corresponding 4-carboxaldehyde using mild oxidizing agents. nih.gov This aldehyde is a versatile intermediate for various subsequent reactions, including reductive amination and Wittig-type olefination.

| Transformation | Typical Reagents | Product Functional Group |

| Reduction | H₂, Pd/C | Methyl (-CH₃) |

| Oxidation (via intermediate) | 1. NaNO₂; 2. Oxidizing agent | Carboxaldehyde (-CHO) |

Reactions Initiated at the 5-Bromo-Oxazole Ring Position

The 5-bromo substituent on the oxazole ring is significantly less reactive towards nucleophilic substitution than the 4-(bromomethyl) group. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions are particularly effective for the functionalization of the 5-position of bromo-oxazoles. researchgate.netmdpi.comnih.govchemscene.comnih.govresearchgate.netvensel.org In a typical Suzuki-Miyaura coupling, 5-bromo-4-(bromomethyl)-2-phenyl-oxazole would be reacted with an organoboron reagent in the presence of a palladium catalyst and a base. Similarly, Stille coupling utilizes organostannanes, while the Heck reaction involves the coupling with alkenes. These reactions provide powerful and versatile methods for constructing complex biaryl and vinyl-substituted oxazole structures. While direct nucleophilic aromatic substitution at the 5-bromo position is generally difficult, it may be possible under specific conditions with highly activated nucleophiles, drawing analogy from reactions on other electron-deficient 5-bromo-heterocycles. organic-chemistry.orgnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-4-(bromomethyl)-2-phenyl-oxazole |

| Stille | Organostannane | Pd(PPh₃)₄ | 5-Aryl/vinyl-4-(bromomethyl)-2-phenyl-oxazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenyl-4-(bromomethyl)-2-phenyl-oxazole |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful method for converting organic halides into highly reactive organometallic intermediates. wikipedia.org This transformation is particularly efficient for converting aryl bromides into organolithium compounds, which can then be trapped with various electrophiles. ias.ac.in

For 5-bromo-4-(bromomethyl)-2-phenyloxazole, performing a halogen-metal exchange reaction introduces significant challenges regarding selectivity. The molecule possesses two sites susceptible to reaction with organolithium reagents like n-butyllithium (n-BuLi).

C5-Aryl Bromide: This site is a primary candidate for lithium-halogen exchange, a typically rapid, kinetically controlled process at low temperatures. wikipedia.orgtcnj.edu This exchange would generate a nucleophilic aryllithium species at the C5 position.

C4-Bromomethyl Group: The benzylic-type bromide is highly susceptible to nucleophilic substitution by the alkyllithium reagent. This competing reaction would result in the formation of a butyl group at the C4-methyl position.

C4-Methylene Protons: The protons on the bromomethyl group are acidic and could potentially be removed by the strong base, leading to a lithiated species at this position (deprotonation).

Achieving a selective reaction is therefore dependent on carefully controlling the reaction conditions. Conducting the reaction at cryogenic temperatures (e.g., -100 °C) generally favors the halogen-metal exchange at the aryl bromide over other pathways. tcnj.eduresearchgate.net The choice of solvent can also play a critical role in the stability and subsequent reaction pathway of the generated organolithium intermediate. researchgate.net In the absence of specific experimental data for this substrate, the precise outcome remains a subject for empirical investigation.

Table 1: Potential Outcomes of Lithiation of 5-bromo-4-(bromomethyl)-2-phenyloxazole

| Reactive Site | Reagent | Potential Reaction | Product Type | Conditions Favoring Reaction |

|---|---|---|---|---|

| C5-Br | n-BuLi | Halogen-Lithium Exchange | C5-Lithiated Oxazole | Low Temperature (-78 to -100 °C) |

| C4-CH₂Br | n-BuLi | Nucleophilic Substitution | C4-(pentyl) Oxazole | Higher Temperatures |

Assuming the selective formation of the 5-lithio-4-(bromomethyl)-2-phenyloxazole intermediate can be achieved, this species serves as a potent nucleophile for creating new carbon-carbon bonds. tcnj.edu The aryllithium intermediate can be quenched with a wide array of electrophiles to introduce diverse functional groups at the C5 position. This two-step sequence—halogen-metal exchange followed by electrophilic quench—is a cornerstone of synthetic methodology for functionalizing heterocyclic systems. nih.gov

Table 2: Representative Electrophilic Quenching Reactions for the C5-Lithiated Intermediate

| Electrophile | Reagent Example | Resulting C5-Substituent | Reference Principle |

|---|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | Hydroxymethyl | tcnj.edu |

| Alkyl Halides | Methyl Iodide | Methyl | tcnj.edu |

| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | Carboxylic Acid | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, and the two distinct bromide moieties in 5-bromo-4-(bromomethyl)-2-phenyloxazole offer versatile handles for such transformations. The key challenge and opportunity lie in selectively activating one C-Br bond over the other.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron reagent, is highly effective for both aryl and benzylic bromides. nih.govmdpi.com This duality means that, depending on the catalytic system, 5-bromo-4-(bromomethyl)-2-phenyloxazole could undergo selective mono-arylation at either the C5 or the C4-bromomethyl position, or potentially a double coupling.

Coupling at C5: The aryl bromide at C5 is a classic substrate for Suzuki coupling, which would lead to 5-aryl-4-(bromomethyl)-2-phenyloxazole derivatives. This is a standard transformation for functionalizing heterocyclic rings. beilstein-journals.orgnih.gov

Coupling at C4-CH₂Br: The benzylic bromide is generally more reactive than an aryl bromide in palladium-catalyzed couplings and can be selectively coupled under specific conditions, often involving ligands tailored for sp³-carbon centers. nih.govnih.gov This would yield 5-bromo-4-(arylmethyl)-2-phenyloxazole products.

The regioselectivity of the reaction would be highly dependent on the choice of palladium catalyst, ligand, base, and solvent, allowing for tunable synthetic strategies. nih.gov

Table 3: Potential Suzuki-Miyaura Coupling Pathways

| Coupling Site | Boron Reagent | Catalyst/Ligand (Example) | Product Class |

|---|---|---|---|

| C5 (Aryl-Br) | Phenylboronic acid | Pd(PPh₃)₄ | 5-Aryl-4-(bromomethyl)oxazole |

| C4 (Benzylic-Br) | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | 5-Bromo-4-(arylmethyl)oxazole |

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. mdpi.com This reaction shows strong substrate preference for sp²-hybridized carbon-halide bonds over sp³-hybridized ones. researchgate.net

Given this inherent selectivity, the Sonogashira reaction on 5-bromo-4-(bromomethyl)-2-phenyloxazole is expected to proceed exclusively at the C5-bromo position. tubitak.gov.tr This provides a reliable and direct route to introduce an alkynyl moiety at the C5 position of the oxazole ring, leaving the C4-bromomethyl group intact for further functionalization. This high degree of chemoselectivity makes the Sonogashira coupling a particularly valuable tool for the stepwise elaboration of this scaffold.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org This reaction is known for its exceptional versatility and functional group tolerance, with applicability to a wide range of halide substrates, including both aryl and benzylic systems. mit.eduresearchgate.net

Similar to the Suzuki reaction, the Negishi coupling of 5-bromo-4-(bromomethyl)-2-phenyloxazole presents a question of regioselectivity. The outcome would depend heavily on the specific catalytic system employed. Nickel catalysts, for instance, are particularly effective for coupling with sp³-hybridized centers. nih.gov By carefully selecting the catalyst (Pd vs. Ni) and the supporting ligands, it may be possible to direct the coupling to either the C5 or the C4-bromomethyl position, providing access to different classes of substituted oxazole products. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Oxazole Ring

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of the C5 position of the oxazole ring. This reaction is contingent on the electron-deficient nature of the aromatic ring, which facilitates the attack of a nucleophile and subsequent displacement of the leaving group (in this case, the bromide). The phenyl group at the C2 position and the bromomethyl group at the C4 position can influence the electronic properties of the oxazole ring, potentially making it susceptible to SNAr under appropriate conditions.

The mechanism of SNAr reactions can be either a stepwise process, proceeding through a Meisenheimer intermediate, or a concerted process. researchgate.net For SNAr on 5-bromo-1,2,3-triazines with phenols, a concerted mechanism has been proposed, driven by the high electron deficiency of the triazine ring. rsc.org While the oxazole ring in the title compound is less electron-deficient than a triazine, the presence of electron-withdrawing substituents could favor this pathway.

Amines are common nucleophiles in SNAr reactions. semanticscholar.org The reaction of a 5-halo-2-nitrophenylacetamide with amines, for instance, proceeds under basic conditions in aprotic polar solvents like DMSO. semanticscholar.org The success of SNAr on 5-bromo-4-(bromomethyl)-2-phenyloxazole would depend on the nucleophilicity of the incoming amine and the stability of the potential intermediate or transition state.

| Parameter | Condition | Rationale |

| Nucleophile | Primary or Secondary Amines | The strength of the nucleophile is a key driver of the reaction. |

| Base | K₂CO₃, Cs₂CO₃, or an organic base (e.g., DBU) | To deprotonate the amine or facilitate the departure of the leaving group. |

| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents are typically used to solvate the species involved and promote the reaction. |

| Temperature | Room Temperature to elevated temperatures | The required temperature depends on the reactivity of the substrate and nucleophile. |

This table outlines general conditions for SNAr reactions based on related heterocyclic systems.

Tandem Cycloaddition/Retro-Cycloaddition Pathways

The oxazole ring can participate in Diels-Alder reactions, typically acting as the diene component. These reactions are often followed by a retro-Diels-Alder reaction, leading to the formation of a new, highly functionalized ring system. This tandem sequence is a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures. rsc.org

The reactivity of the oxazole in a Diels-Alder reaction is influenced by its electronic properties. Electron-withdrawing groups on the oxazole ring can lower the energy of its LUMO, facilitating reactions with electron-rich dienophiles in a normal electron-demand Diels-Alder reaction. For instance, 4-nitro-2-phenyloxazole (B3242379) has been shown to act as an electrophilic dienophile in cycloaddition reactions. rsc.org Conversely, the oxazole can react with electron-deficient dienophiles in an inverse-electron-demand Diels-Alder reaction. rsc.org

In the context of 5-bromo-4-(bromomethyl)-2-phenyloxazole, the bromo and bromomethyl substituents are expected to influence the electronic nature of the oxazole ring, thereby affecting its reactivity in cycloaddition reactions. A plausible tandem sequence could involve an initial [4+2] cycloaddition of the oxazole with a suitable dienophile, followed by the expulsion of a small molecule (e.g., a nitrile) in a retro-Diels-Alder step to furnish a new heterocyclic or carbocyclic ring. The specific outcome would be highly dependent on the nature of the dienophile and the reaction conditions.

Dual Functionalization Strategies Targeting Both Halogenated Sites

The presence of two distinct bromine atoms in 5-bromo-4-(bromomethyl)-2-phenyloxazole opens up possibilities for selective and sequential functionalization, allowing for the construction of complex, multi-component molecules.

Chemoselective Differentiation and Sequential Transformations

The differential reactivity of the vinylic C5-bromo and the allylic-like C4-bromomethyl groups is the cornerstone of chemoselective functionalization. The C-Br bond at the C5 position is generally less reactive in nucleophilic substitution than the bromomethyl group but is susceptible to palladium-catalyzed cross-coupling reactions. Conversely, the bromomethyl group is highly reactive towards nucleophiles.

This difference in reactivity allows for a sequential approach to functionalization. For instance, a Suzuki or Sonogashira cross-coupling reaction could be performed selectively at the C5-bromo position under palladium catalysis, leaving the bromomethyl group intact. d-nb.inforesearchgate.net Subsequently, the bromomethyl group could be targeted in a nucleophilic substitution reaction. An analogous strategy has been demonstrated in the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, where a Suzuki coupling is performed on a 2-bromo-5-(bromomethyl)thiophene. d-nb.infonih.gov

The following table outlines a potential sequential functionalization strategy:

| Step | Reaction Type | Target Site | Potential Reagents and Conditions |

| 1 | Suzuki Coupling | C5-Bromo | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C nih.gov |

| 2 | Nucleophilic Substitution | C4-Bromomethyl | Amine, K₂CO₃, Acetonitrile, Room Temperature |

This table illustrates a hypothetical sequential functionalization pathway based on established methodologies for similar substrates.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Halogenation Processes

The synthesis of 5-bromo-4-(bromomethyl)-2-phenyloxazole typically involves a two-step halogenation sequence starting from a precursor such as 4-methyl-2-phenyloxazole. Each step proceeds through a distinct mechanism.

Spectroscopic and Structural Characterization for Reaction Progress and Product Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-", both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete structural assignment.

In the ¹H NMR spectrum, the protons of the phenyl group would typically appear as multiplets in the aromatic region (approximately 7.0-8.5 ppm). The chemical shift of the proton on the oxazole (B20620) ring, if present, would provide key information about the electronic environment within the heterocyclic core. A characteristic singlet for the bromomethyl (-CH₂Br) group would be expected, with its chemical shift influenced by the adjacent bromine atom.

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl ring, the oxazole ring (C2, C4, and C5), and the bromomethyl group would each resonate at characteristic chemical shifts, confirming the carbon skeleton of the compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.4 - 8.1 (m) | 125 - 135 |

| -CH₂Br | ~4.5 (s) | ~30 |

| Oxazole C2 | - | ~160 |

| Oxazole C4 | - | ~130 |

| Oxazole C5 | - | ~115 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-", HRMS would confirm the molecular formula, C₁₀H₇Br₂NO, by matching the experimentally observed mass to the calculated exact mass. The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern (M, M+2, M+4 peaks with a specific intensity ratio).

Fragmentation analysis within the mass spectrometer would offer further structural insights. The molecule would likely undergo specific bond cleavages upon ionization, such as the loss of a bromine atom or the bromomethyl group, leading to fragment ions that can be analyzed to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-" would be expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic phenyl ring and the bromomethyl group, C=N and C=C stretching vibrations characteristic of the oxazole ring, and the C-Br stretching vibrations. docbrown.info The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) would serve as a distinctive identifier for the compound. docbrown.info

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| C=N stretch (oxazole) | 1650 - 1590 |

| C=C stretch (aromatic/oxazole) | 1600 - 1450 |

| C-Br stretch | 600 - 500 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Should "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-" be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. This powerful technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the supramolecular architecture in the solid state. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are routinely used to predict geometries, energies, and a variety of molecular properties. For this class of compounds, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has proven reliable for organic and heterocyclic systems. nih.govirjweb.comajchem-a.com

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Oxazole (B20620), 5-bromo-4-(bromomethyl)-2-phenyl-, the key structural parameters include the planarity of the phenyl and oxazole rings and the rotational freedom around the single bonds.

Planarity and Dihedral Angles: The oxazole and phenyl rings are expected to be largely planar. However, there is rotational freedom around the C-C bond connecting these two rings. The dihedral angle between the phenyl and oxazole rings is a critical parameter determined during optimization. Studies on similar bi-aryl heterocyclic systems show that a completely coplanar arrangement is often disfavored due to steric hindrance, resulting in a slightly twisted conformation. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. irjweb.comirjweb.com

For Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-, the HOMO is expected to be distributed across the π-electron systems of the phenyl and oxazole rings. researchgate.net The LUMO would likely also be a π* orbital located over these aromatic systems. The presence of electronegative bromine atoms can lower the energy of these orbitals. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. dergipark.org.trresearchgate.netijopaar.com These descriptors provide a theoretical framework for predicting chemical behavior.

| Descriptor | Formula | Typical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the propensity to accept electrons. |

This interactive table is based on established formulas. dergipark.org.trresearchgate.netdergipark.org.tr

High electrophilicity index values, often seen in halogenated compounds, suggest a good electrophilic character. dergipark.org.tr

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For the target molecule, negative potential is expected around the oxazole nitrogen atom, the oxygen atom, and to some extent, the bromine atoms, due to their high electronegativity. wolfram.comresearchgate.netyoutube.com These sites are potential hydrogen or halogen bond acceptors. rsc.org

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the phenyl ring and the bromomethyl group. walisongo.ac.id

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear picture of the charge distribution, complementing analyses like Natural Bond Orbital (NBO) calculations, which quantify the partial charges on each atom. walisongo.ac.id

Ab Initio Methods for Quantum Chemical Properties

While DFT is widely used, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for calculating electronic properties, albeit at a greater computational expense. These methods would be valuable for benchmarking DFT results and for obtaining highly accurate values for properties like electron correlation energies, polarizabilities, and intermolecular interaction energies, which are critical for a precise understanding of the molecule's behavior.

Reaction Pathway Simulations and Transition State Theory Applications

Theoretical chemistry can model reaction mechanisms, providing insights that are difficult to obtain experimentally. For Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-, a key reactive site is the bromomethyl group, which is susceptible to nucleophilic substitution (Sₙ2) reactions. smolecule.com

Computational simulations could be employed to:

Model the Reaction Coordinate: Map the energy profile of a reaction, for instance, the substitution of the bromine on the methyl group by a nucleophile. mdpi.commdpi.comacs.org

Locate the Transition State (TS): Identify the highest energy point along the reaction pathway. The structure of the TS provides insight into the reaction mechanism.

Calculate Activation Energy (Eₐ): Determine the energy barrier for the reaction, which is related to the reaction rate according to Transition State Theory.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirm that the identified transition state correctly connects the reactants and products.

Such simulations are crucial for predicting the feasibility and kinetics of potential synthetic modifications of the molecule. rsc.org

Analysis of Non-Covalent Interactions, Including Halogen Bonding

In the solid state, the structure and stability of molecular crystals are governed by a network of non-covalent interactions. nih.govresearchgate.net For the title compound, several types of interactions are expected:

Halogen Bonding: The bromine atoms on the molecule can participate in halogen bonds (XBs). A region of positive electrostatic potential, known as a σ-hole, exists on the outer side of the bromine atom along the C-Br bond axis. nih.gov This σ-hole can interact favorably with a nucleophilic region (like the nitrogen or oxygen of a neighboring molecule), forming a strong, directional Br···N or Br···O interaction. rsc.org Symmetrical Br···Br interactions are also possible and can contribute to crystal packing. mdpi.com The energy of these interactions can be significant, ranging from 2-5 kcal/mol. mdpi.com

π-π Stacking: The aromatic phenyl and oxazole rings can stack on top of each other, leading to stabilizing dispersion interactions. These interactions are crucial in the self-assembly of aromatic molecules.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O, C-H···N, and C-H···Br hydrogen bonds can form, collectively contributing to the stability of the crystal lattice. mdpi.commdpi.com

van der Waals Forces: These dispersion forces are ubiquitous and provide a general cohesive energy to the crystal.

Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. vensel.org

Applications in Advanced Organic Synthesis and Materials Science

Utility as Versatile Building Blocks for Complex Heterocyclic Systems

The dense functionalization of 5-bromo-4-(bromomethyl)-2-phenyloxazole provides multiple reaction sites for the construction of elaborate heterocyclic frameworks. The presence of the stable 2-phenyl group, a reactive C-Br bond on the oxazole (B20620) ring, and a labile bromomethyl substituent makes it a potent precursor for a variety of synthetic operations. Halogenated oxazolines and oxazoles are recognized as useful structural motifs because they can be converted into a range of functionalized derivatives. mdpi.com

The oxazole ring itself can participate as a diene component in Diels-Alder or [4+2] cycloaddition reactions, a well-established method for synthesizing substituted pyridine (B92270) and furan (B31954) rings. In a typical sequence, the oxazole reacts with a dienophile, such as an alkyne or alkene.

For the synthesis of furans, the cycloaddition of oxazoles with acetylenic dienophiles is a known Diels-Alder reaction, which proceeds with the loss of a nitrile to form the furan ring. pharmaguideline.com The reactivity in such cycloadditions is sensitive to the electronic nature of the substituents on the oxazole ring. Research on related furanyl systems has shown that the presence of a bromine atom at the 5-position can significantly accelerate the rate of intramolecular cycloaddition reactions. researchgate.net This suggests that the 5-bromo substituent on the target oxazole could play a crucial role in modulating the reactivity and outcome of such transformations.

Similarly, pyridines can be accessed through cycloaddition/cycloreversion sequences. The reaction of an oxazole with an alkyne can lead to a bicyclic intermediate which, upon cycloreversion, expels a molecule to yield the pyridine core.

The potential cycloaddition reactions are summarized in the table below.

| Reactant | Dienophile | Potential Product Core | Conditions |

| Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- | Alkyne (e.g., Dimethylacetylenedicarboxylate) | Substituted Furan | Thermal or Lewis Acid Catalysis |

| Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- | Alkene | Dihydropyridine Intermediate | Thermal Conditions |

| Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- | Nitrile | Pyridine | High Temperature |

This table outlines potential synthetic pathways based on established oxazole chemistry.

The 4-(bromomethyl) group is a key functional handle for the construction of fused and bridged heterocyclic systems. This group is highly susceptible to nucleophilic substitution, allowing for the tethering of various chains which can subsequently undergo intramolecular cyclization. For instance, reaction with a dinucleophile could lead to the formation of a new ring fused to the oxazole core. The compound can participate in cyclization reactions, which expands its utility in synthesizing larger heterocyclic systems. smolecule.com

A hypothetical pathway to a fused system could involve the initial substitution of the bromomethyl group with a nucleophile that contains a second reactive site. This second site could then react with the C5-bromo position via an intramolecular cross-coupling reaction or with the C4-carbon of the oxazole ring to form a new annulated ring.

The strategic placement of two distinct bromine atoms allows for selective metal-catalyzed cross-coupling reactions, which can introduce new functionalities and trigger rearrangements or ring transformations. The C5-bromo position is amenable to reactions like Suzuki-Miyaura and Stille couplings, which are powerful tools for forming carbon-carbon bonds. ijpsonline.comresearchgate.net

By carefully choosing the coupling partners and reaction conditions, it is possible to introduce groups that could facilitate subsequent ring-opening and ring-closing cascades, leading to entirely new heterocyclic scaffolds. For example, a Suzuki coupling at the C5 position could introduce a substituent that, upon activation, could undergo a reaction with the bromomethyl group, leading to a complex polycyclic system.

Role in the Synthesis of Precursors for Advanced Materials

The synthesis of advanced materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often relies on molecules with extended π-conjugated systems. Heterocyclic compounds like oxazoles are valuable components in these materials due to their electronic properties and stability. mdpi.com

"Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-" serves as an excellent starting point for building such materials. Both the C5-bromo and the bromomethyl groups can be used as anchor points to extend the conjugation of the molecule.

Suzuki-Miyaura Coupling: The C5-bromo position can be reacted with various aryl or heteroaryl boronic acids to create biaryl and poly-aryl systems, a common strategy for tuning the electronic and photophysical properties of organic materials. researchgate.net

Substitution and Elongation: The bromomethyl group can be converted into other functional groups (e.g., phosphonium (B103445) salts for Wittig reactions, azides for click chemistry, or amines and ethers via substitution) that allow for the attachment of other chromophoric or electronically active units. nih.gov

The ability to perform selective, stepwise modifications at two different points on the molecule allows for the controlled, modular synthesis of complex oligomeric and polymeric materials with precisely defined structures and properties.

Contribution to the Development of Novel Synthetic Methodologies

The unique structure of 5-bromo-4-(bromomethyl)-2-phenyloxazole, with its two different carbon-bromine bonds, makes it an ideal substrate for the development of new, selective synthetic methods. A significant challenge in organic synthesis is achieving regioselectivity in molecules with multiple reactive sites.

This compound can be used as a model system to:

Develop new catalytic systems that can differentiate between a vinylic C-Br bond and a benzylic-type C-Br bond.

Optimize orthogonal reaction conditions where one C-Br bond reacts selectively in the presence of the other. For example, a palladium-catalyzed Suzuki reaction might be optimized to occur selectively at the C5-position, leaving the bromomethyl group intact for a subsequent nucleophilic substitution.

Explore one-pot, multi-step reaction sequences where both bromine atoms are functionalized in a controlled manner.

The development of such selective methodologies is crucial for the efficient synthesis of complex molecules and contributes to the broader field of organic chemistry. Synthetic platforms based on bromomethyl-substituted scaffolds have been shown to be effective for the rapid generation of compound libraries for screening purposes. nih.gov

Future Directions and Emerging Research Opportunities

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of complex heterocyclic compounds often relies on multi-step procedures that may involve harsh reagents, stoichiometric amounts of catalysts, and significant solvent waste. The future of synthesizing "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-" and its derivatives will prioritize the principles of green chemistry.

Emerging research focuses on methodologies that improve atom economy and reduce environmental impact. Photoredox catalysis, for instance, offers a sustainable alternative for constructing the oxazole (B20620) core, utilizing visible light to drive reactions under mild, room-temperature conditions, thereby minimizing energy consumption. organic-chemistry.orgresearchgate.net Another promising avenue is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields for reactions such as the cyclization steps in oxazole formation. ijpsonline.com

The development of metal-free catalytic systems is also a key research direction. organic-chemistry.org For the synthesis of substituted oxazoles, moving away from transition-metal catalysts where possible can reduce costs and eliminate concerns about toxic metal contamination in final products. Furthermore, the use of environmentally benign solvents, such as ionic liquids or even water, is being explored for classical oxazole syntheses like the van Leusen reaction, with studies showing that recovered ionic liquids can be reused multiple times without a significant loss in yield. organic-chemistry.orgnih.gov

| Synthetic Approach | Traditional Method | Potential Greener Alternative | Key Advantages |

| Catalysis | Stoichiometric strong acids/bases, heavy metal catalysts | Photoredox catalysis, metal-free catalysts, reusable catalysts. organic-chemistry.org | Reduced waste, lower toxicity, milder reaction conditions. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, room temperature reactions. ijpsonline.com | Reduced energy consumption, faster reaction times. |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, water, solvent-free systems. organic-chemistry.orgnih.gov | Reduced environmental impact, potential for solvent recycling. |

| Reaction Design | Multi-step synthesis | One-pot or tandem reactions. mdpi.com | Improved efficiency, reduced purification steps. |

This table provides a comparative overview of traditional versus potential greener synthetic strategies applicable to the synthesis of "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-".

Exploration of Unprecedented Reactivity Modes

The unique structure of "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-" provides at least two distinct sites for chemical modification, opening the door to novel reactivity patterns. The bromomethyl group at the C4 position is highly susceptible to nucleophilic substitution, while the C5-bromo substituent on the oxazole ring is well-suited for transition-metal-catalyzed cross-coupling reactions. clockss.orgsmolecule.com

Future research will likely focus on exploiting this differential reactivity. For example, sequential or orthogonal functionalization could be developed, where one bromine atom is selectively reacted while the other remains intact for a subsequent transformation. This would allow for the controlled and precise construction of highly complex molecules from a single, versatile starting material. Palladium-catalyzed reactions, such as Suzuki-Miyaura or Heck couplings, could be employed to functionalize the C5 position, a common strategy for arylating oxazole cores. ijpsonline.comacs.org

Furthermore, the oxazole ring itself can participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, which are useful for synthesizing pyridine (B92270) derivatives. clockss.org Investigating how the electron-withdrawing bromine substituents on "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-" influence the dienophilic or dienic character of the oxazole ring could lead to unprecedented transformations and the synthesis of novel heterocyclic systems. The exploration of reactions that proceed via N-bromooxazolium salt intermediates could also unveil new pathways for introducing substituents at various positions on the ring. clockss.org

| Reactive Site | Potential Transformation | Anticipated Outcome/Product Class |

| C4-Bromomethyl Group | Nucleophilic Substitution (with amines, thiols, alkoxides) | Functionalized side-chains (e.g., amino, thioether, ether linkages). smolecule.com |

| C5-Bromo Group | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck). ijpsonline.comacs.org | C5-arylated, -alkenylated, or -alkynylated oxazole derivatives. |

| Oxazole Ring | Inverse-Electron-Demand Diels-Alder Reaction. clockss.org | Synthesis of highly substituted pyridine or furan (B31954) ring systems. |

| Dual Reactivity | Tandem Substitution/Cross-Coupling Reactions | Complex, multi-functionalized heterocyclic scaffolds. |

This table outlines potential areas of reactivity for "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-", highlighting opportunities for novel synthetic applications.

Integration into Multicomponent and Flow Chemistry Systems

To enhance synthetic efficiency and scalability, future research will likely integrate the synthesis of "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-" into advanced reaction platforms like multicomponent reactions (MCRs) and continuous flow systems. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. nih.gov Designing a novel MCR that directly yields the dibrominated oxazole structure would be a significant advancement.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and simplified scale-up. researchgate.netuc.pt The synthesis of various substituted oxazoles has already been successfully adapted to automated flow reactors, enabling the rapid production of compound libraries. durham.ac.ukacs.org Applying this technology to the synthesis of "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-" could allow for on-demand production and facilitate the exploration of its chemical space by integrating sequential reaction steps, such as synthesis followed by in-line functionalization and purification. nih.gov This approach is particularly advantageous for handling potentially hazardous reagents and intermediates in a closed, controlled environment. uc.pt

Advanced Computational Design and Prediction of Novel Transformations

Computational chemistry is becoming an indispensable tool in modern organic synthesis for predicting reactivity and guiding experimental design. For a molecule like "Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-", computational methods such as Density Functional Theory (DFT) can provide profound insights.

Future research will leverage these tools to:

Predict Site Selectivity: Calculate the bond dissociation energies of the two C-Br bonds to predict their relative reactivity towards different reagents, enabling the design of highly selective reactions.

Model Reaction Mechanisms: Elucidate the transition states and reaction pathways for potential novel transformations, such as cycloadditions or rearrangements, which can help in optimizing reaction conditions. clockss.org

Design Novel Catalysts: Computationally screen potential catalysts for either the synthesis of the oxazole core or its subsequent functionalization, accelerating the discovery of more efficient and selective catalytic systems.

Understand Electronic Properties: Analyze the molecule's frontier molecular orbitals (HOMO/LUMO) to predict its behavior in pericyclic reactions and its interactions with various electrophiles and nucleophiles. acs.org

By combining computational predictions with experimental validation, researchers can more rapidly discover and develop novel, high-impact chemical transformations for this versatile building block.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-4-(bromomethyl)-2-phenyloxazole, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclization of α-acylamino ketones using phosphorus oxychloride (POCl₃). For example, refluxing intermediates like N-(1-aryl-1-oxopropan-2-yl)benzamides in POCl₃ for 4 hours, followed by ice-water quenching and recrystallization from ethanol, yields crystalline products . Alternative routes include Robinson–Gabriel synthesis, where α-hydroxyamino ketones react with aldehydes under acidic conditions (e.g., H₂SO₄ and acetic anhydride) . Key optimization factors include stoichiometric control of brominating agents and reaction temperature to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR and NMR : Identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹ in FT-IR) and confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., Br···Br halogen bonds). Hirschfeld surface analysis quantifies non-covalent interactions, aiding in polymorph identification .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Br percentages .

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer : Due to brominated substituents and potential flammability:

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/skin contact .

- Store in airtight containers away from heat/light to prevent decomposition. Avoid aqueous environments to minimize hydrolysis .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity and binding affinity of this oxazole derivative?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the bromomethyl group shows high electrophilicity, making it reactive in cross-coupling reactions .

- Molecular Docking : Dock the compound into target proteins (e.g., GlcN-6-P-synthase) using AutoDock Vina. Binding affinity (ΔG) and hydrogen-bonding interactions (e.g., with Arg73) correlate with antimicrobial activity .

Q. What in vitro/in vivo biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer :

- Antimicrobial Screening : Use disc diffusion assays against Gram-positive bacteria (e.g., S. aureus). Minimum inhibitory concentration (MIC) values are determined via broth microdilution (CLSI M27-A3 guidelines) .

- Aquaporin-4 (AQP4) Inhibition : In vivo edema models (e.g., LPS-induced lung injury in mice) assess AQP4 suppression. Compound 3a (a structural analog) reduced cytokine levels (IL-6, TNF-α) by 40–60% via ELISA .

Q. How can green chemistry principles improve the synthesis of brominated oxazoles?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) with 20% higher yield compared to conventional heating .

- Ionic Liquids/Deep Eutectic Solvents : Replace POCl₃ with [BMIM]Br to minimize waste. Solvent recycling via distillation achieves 90% recovery .

Q. What structural insights can be gained from Hirshfeld surface analysis and crystal packing studies?

- Methodological Answer : Hirshfeld surfaces mapped with CrystalExplorer reveal Br···H (15%) and C-H···π (10%) interactions, stabilizing the crystal lattice. Packing diagrams show π-stacking (3.5 Å spacing) between phenyl rings, influencing solubility and melting points (e.g., mp 114–116°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.